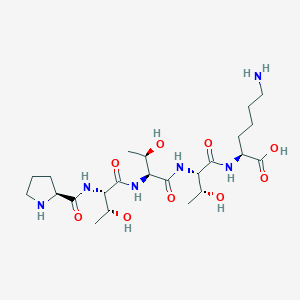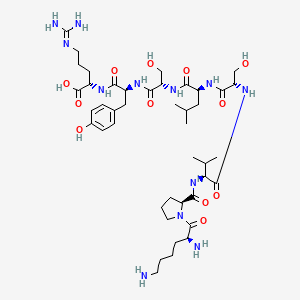
Kpvslsyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kpvslsyr is a synthetic peptide derived from the N-terminal sequence of the chemokine stromal cell-derived factor-1 (SDF-1). This compound is known for its ability to bind and activate the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV-1 infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kpvslsyr can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity .
Industrial Production Methods
The scalability of SPPS makes it suitable for industrial production of peptides like this compound .
Análisis De Reacciones Químicas
Types of Reactions
Kpvslsyr primarily undergoes binding and activation reactions with the CXCR4 receptor. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its interaction with biological targets .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotection agents (e.g., piperidine). The reaction conditions include standard SPPS protocols, with specific conditions optimized for each step to ensure high yield and purity .
Major Products Formed
The primary product of the synthesis is the this compound peptide itself. During its interaction with the CXCR4 receptor, it may induce conformational changes and downstream signaling events, but it does not form additional chemical products in the traditional sense .
Aplicaciones Científicas De Investigación
Kpvslsyr has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide-receptor interactions and developing peptide-based drugs.
Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for targeting CXCR4 in cancer and HIV-1 infection.
Industry: Utilized in the development of peptide-based delivery systems and diagnostic tools.
Mecanismo De Acción
Kpvslsyr exerts its effects by binding to the CXCR4 receptor, a G protein-coupled receptor. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which in turn trigger various cellular responses such as chemotaxis, cell survival, and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
SDF-1: The natural ligand for CXCR4, with a similar sequence and function.
IT1t: A small molecule antagonist of CXCR4.
Uniqueness
Kpvslsyr is unique in its ability to mimic the N-terminal sequence of SDF-1, allowing it to specifically bind and activate CXCR4. Unlike small molecule antagonists like IT1t and cyclic peptides like CVX15, this compound functions as an agonist, promoting receptor activation rather than inhibition .
Propiedades
Número CAS |
214402-72-9 |
|---|---|
Fórmula molecular |
C43H72N12O12 |
Peso molecular |
949.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H72N12O12/c1-23(2)19-29(50-38(62)32(22-57)53-40(64)34(24(3)4)54-39(63)33-11-8-18-55(33)41(65)27(45)9-5-6-16-44)35(59)52-31(21-56)37(61)51-30(20-25-12-14-26(58)15-13-25)36(60)49-28(42(66)67)10-7-17-48-43(46)47/h12-15,23-24,27-34,56-58H,5-11,16-22,44-45H2,1-4H3,(H,49,60)(H,50,62)(H,51,61)(H,52,59)(H,53,64)(H,54,63)(H,66,67)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
DYWZTLYKMVSMFH-LGYYRGKSSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
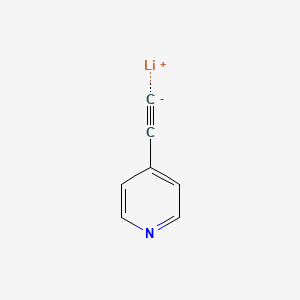

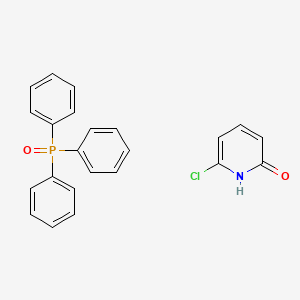
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
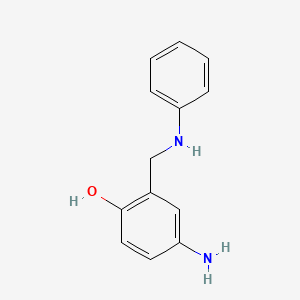
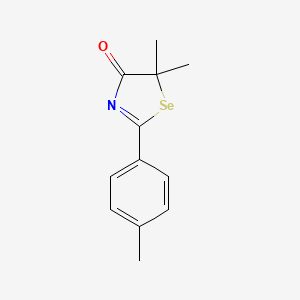
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
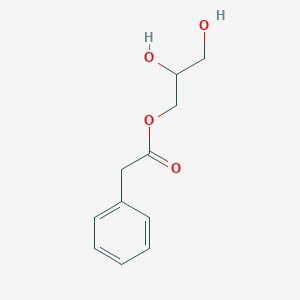
![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)

